amine CAS No. 892596-60-0](/img/structure/B2449915.png)
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine
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Overview
Description
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-yn-1-amine group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Propargylamine derivatives, a class to which this compound belongs, are known to have numerous applications and often target monoamine oxidase (mao) enzymes .
Mode of Action
It’s known that both the starting material and the product act as photosensitizers in some reactions . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Propargylamine derivatives are known to have a role in neurodegenerative disorders like parkinson’s and alzheimer’s diseases . They can inhibit MAO-B, an enzyme responsible for these diseases .
Pharmacokinetics
Propargylamine derivatives like rasagiline and selegiline are known to be effective for the treatment of parkinson’s disease , suggesting they have favorable pharmacokinetic properties.
Result of Action
Propargylamine derivatives are known to have antiapoptotic functions , which makes them useful for symptomatic and neuroprotective treatment .
Action Environment
It’s known that some reactions involving this compound can be induced by visible light , suggesting that light conditions may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine can be synthesized through a series of chemical reactions. One common method involves the alkylation of oxolane with propargylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines.
Scientific Research Applications
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine
- N-(prop-2-en-1-yl)oxolan-3-amine
Uniqueness
[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its oxolane ring and prop-2-yn-1-amine group combination make it a versatile intermediate in synthetic chemistry .
Biological Activity
Overview
(Oxolan-2-yl)methylamine, also known as 1-(oxolan-2-yl)prop-2-yn-1-amine, is a member of the propargylamine family, characterized by its unique structure that includes a tetrahydrofuran ring and a prop-2-yn-1-amine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition.
Target Enzymes and Pathways
- Monoamine Oxidase Inhibition : The compound primarily inhibits monoamine oxidase (MAO), particularly the MAO-B isoform. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.
- Cell Signaling Modulation : By inhibiting MAO, (oxolan-2-yl)methylamine increases neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and potentially offering neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's .
- Oxidative Stress Reduction : The compound has been shown to stabilize mitochondrial membranes and reduce oxidative stress, which is critical in protecting neuronal cells from damage.
Interaction with Biomolecules
The compound interacts with various biomolecules, influencing several biochemical pathways:
- Enzyme Interactions : It binds to the active site of MAO, inhibiting its function and altering neurotransmitter metabolism.
- Gene Expression Modulation : Changes in neurotransmitter levels can also affect gene expression related to neuronal health and function.
In Vitro Studies
Numerous studies have investigated the biological activity of (oxolan-2-yl)methylamine:
- Neuroprotective Effects : Laboratory experiments have demonstrated that low doses enhance cognitive function by increasing dopamine levels, while higher doses can lead to neurotoxicity.
- Metabolic Pathways : The compound undergoes phase I and phase II metabolic reactions mediated by cytochrome P450 enzymes, influencing its bioavailability and efficacy.
- Cytotoxicity Assessments : Research indicates minimal cytotoxic effects on normal human cells, suggesting a favorable therapeutic window for potential applications in treating neurodegenerative diseases .
Case Studies
A notable case study involved testing the compound's effects on animal models:
- Dosage Effects : At varying doses, (oxolan-2-yl)methylamine showed significant improvements in cognitive tasks at low doses but adverse effects at high doses, indicating a threshold for safe therapeutic use .
Applications in Scientific Research
The compound has diverse applications across multiple fields:
Field | Application Description |
---|---|
Chemistry | Used as a building block for synthesizing complex organic molecules. |
Biology | Investigated for neuroprotective properties and MAO inhibition. |
Medicine | Potential therapeutic agent for neurodegenerative diseases. |
Industry | Development of new materials with unique properties such as polymers. |
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCMNQMRODOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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